Cytotoxicity Ranking Across Sulfur Mustards
In a head-to-head cytotoxicity screen using the CCK-8 assay, bis(2-chloroethylthiomethyl)ether (designated CEMEE) exhibited the lowest cytotoxicity among all tested bifunctional sulfur mustards, with the overall cytotoxicity ranking reported as HN2 > Q > HD ≈ CECM ≈ T > CEMEE [1]. The same study ranked GSH depletion ability as Q > HD > CECM > CEPR > CEBU > CEPE > CEME > T > CEMEE, placing CEMEE at the very bottom of the depletion scale [1]. Compared to sulfur mustard (HD), CEMEE is significantly less potent; compared to the most toxic member of the series, sesquimustard (Q, IC50 = 23.27 μM) and nitrogen mustard HN2 (IC50 = 14.45 μM), the differential is even larger [1].
| Evidence Dimension | In vitro cytotoxicity and cellular GSH depletion potency |
|---|---|
| Target Compound Data | CEMEE ranked lowest in both cytotoxicity and GSH depletion among 9 tested alkylating agents (exact IC50 not reported; qualitatively the least cytotoxic bifunctional sulfur mustard) [1] |
| Comparator Or Baseline | HN2 IC50 = 14.45 μM; Q IC50 = 23.27 μM; HD, CECM, and T were comparably cytotoxic; CEME (bis(2-chloroethylthio)methane) and T ranked just above CEMEE in GSH depletion [1] |
| Quantified Difference | CEMEE < CEME < T < CEPE < CEBU < CEPR < CECM < HD < Q < HN2 (GSH depletion rank order, lowest to highest). CEMEE is the least potent bifunctional sulfur mustard in the panel. |
| Conditions | CCK-8 cytotoxicity assay and high-content cell analysis for GSH depletion; cell line not specified in available abstract [1] |
Why This Matters
For laboratories selecting a sulfur mustard reference standard with reduced hazard while retaining bifunctional alkylating character, CEMEE offers the lowest inherent cytotoxicity in the series, which is a direct, data-backed safety consideration for handling and experimental design.
- [1] Guo, J., Li, Z., Wang, J., Ma, B., Zhang, L., Wang, H., Wu, J., & Xie, J. (2025). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. Toxics, 13(12). PMID: 41441237. View Source
